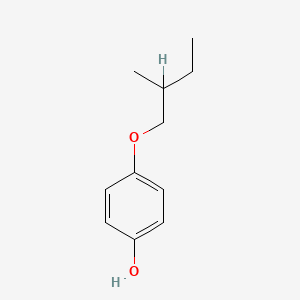

Phenol, 4-(2-methylbutoxy)-

Descripción general

Descripción

Phenol, 4-(2-methylbutoxy)- is an organic compound with the molecular formula C11H16O2 . It is also known as 4-(2-methylbutoxy)phenol . The compound is stable under normal conditions but reactive under acidic and basic conditions.

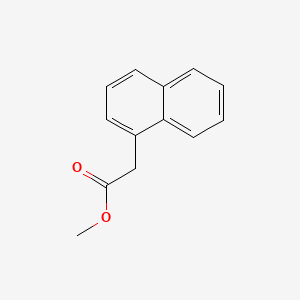

Molecular Structure Analysis

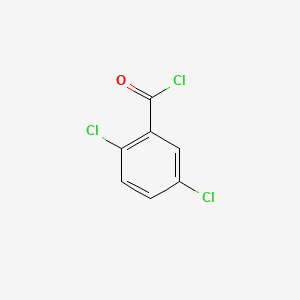

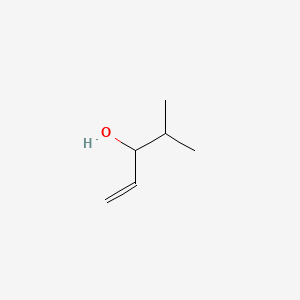

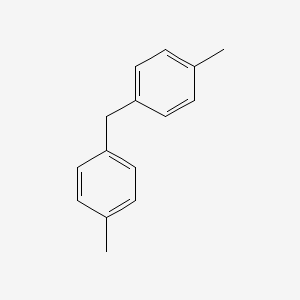

The molecular structure of Phenol, 4-(2-methylbutoxy)- is characterized by a benzene ring bonded to a hydroxyl group and a 2-methylbutoxy group . The InChI code for this compound is 1S/C11H16O2/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 .Chemical Reactions Analysis

Phenols, including Phenol, 4-(2-methylbutoxy)-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in these reactions .Physical And Chemical Properties Analysis

Phenol, 4-(2-methylbutoxy)- has a molecular weight of 180.24 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 128 . The compound has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación

Chemical Properties and Identification

“4-(2-methylbutoxy)phenol” is a chemical compound with the CAS Number: 67599-20-6 and a molecular weight of 180.25 . Its linear formula is C11H16O2 .

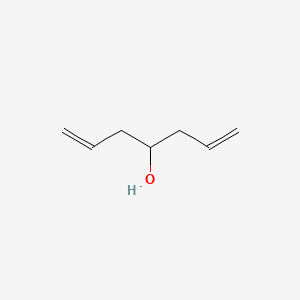

Synthesis Methods

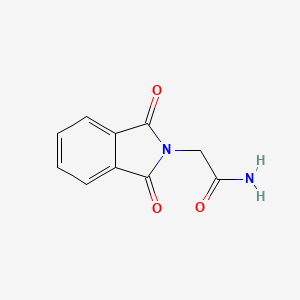

In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups . For instance, a four-step method was introduced for synthesizing 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol .

Applications in Material Science

“4-(2-methylbutoxy)phenol” has a wide range of applications in various industries, including plastics, adhesives, and coatings . It improves these materials’ thermal stability and flame resistance .

Antioxidant Properties

This compound is known for its antioxidant effects . It effectively suppresses oxidation, preventing material degradation and disintegration .

Ultraviolet Absorbers

“4-(2-methylbutoxy)phenol” is used as an ultraviolet absorber . It helps protect materials from the harmful effects of UV radiation .

Flame Retardants

It is also used as a flame retardant . This property makes it valuable in the production of materials that need to be fire-resistant .

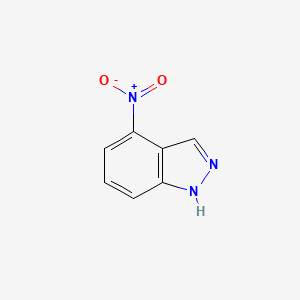

Potential Biological Activities

“4-(2-methylbutoxy)phenol” has potential biological activities, including anti-tumor and anti-inflammatory effects . More research is needed to fully understand and utilize these properties.

Mecanismo De Acción

Safety and Hazards

Phenol, 4-(2-methylbutoxy)- is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

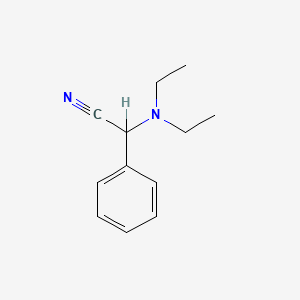

Relevant Papers One relevant paper found discusses the thermodynamic and surface characterization of a similar compound, (S)-5-dodecyloxy-2-[[[4-(2-methylbutoxy)phenyl]imino]methyl]phenol . The paper describes a capillary gas chromatographic method of analysis for each step in the reaction .

Propiedades

IUPAC Name |

4-(2-methylbutoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQBIYCSSJYFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886843 | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-(2-methylbutoxy)- | |

CAS RN |

67599-20-6 | |

| Record name | 4-(2-Methylbutoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67599-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067599206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

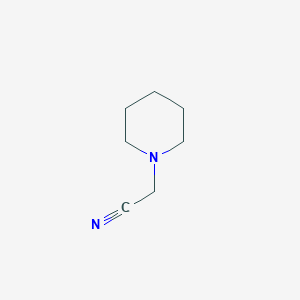

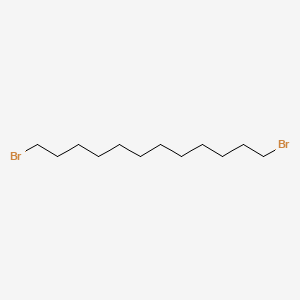

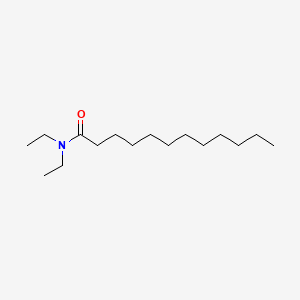

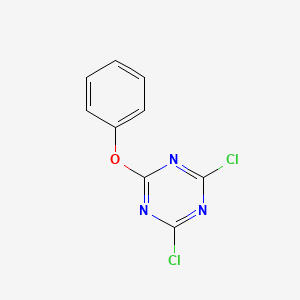

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.